molecular formula C9H5F2NOS B7851296 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one

Cat. No.: B7851296
M. Wt: 213.21 g/mol
InChI Key: JADAOSXHOPYZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one is a chemical compound characterized by its unique structure, which includes a thiazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one typically involves the cyclization of 2,4-difluorophenylthioamide with appropriate reagents under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine: This compound shares a similar difluorophenyl group but has a pyridine ring instead of a thiazole ring.

  • 2-(2,4-Difluorophenyl)thiazole: This compound has a thiazole ring but lacks the dihydro substitution.

Uniqueness: 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one is unique due to its combination of the difluorophenyl group and the dihydrothiazole ring, which imparts distinct chemical and biological properties compared to its similar counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NOS/c10-6-1-2-8(7(11)5-6)12-9(13)3-4-14-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADAOSXHOPYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.